molecular formula C12H16BrFN2O2 B13067168 tert-butyl N-[(1S)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate

tert-butyl N-[(1S)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate

Cat. No.: B13067168
M. Wt: 319.17 g/mol
InChI Key: HKXACTQRBSSCDB-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(1S)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom, and a fluorine atom attached to a pyridine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated and fluorinated pyridine derivative. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.

    Starting Materials: tert-Butyl carbamate, 5-bromo-3-fluoropyridine, and a suitable base.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.

    Procedure: The tert-butyl carbamate is first deprotonated using a base such as sodium hydride or potassium tert-butoxide. The resulting anion is then reacted with 5-bromo-3-fluoropyridine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1S)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis will yield the corresponding amine.

Scientific Research Applications

tert-Butyl N-[(1S)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(1S)-1-(5-bromo-3-methoxypyridin-2-yl)ethyl]carbamate
  • tert-Butyl N-[(1S)-1-(5-chloro-3-fluoropyridin-2-yl)ethyl]carbamate
  • tert-Butyl N-[(1S)-1-(5-iodo-3-fluoropyridin-2-yl)ethyl]carbamate

Uniqueness

The uniqueness of tert-butyl N-[(1S)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate lies in its specific substitution pattern on the pyridine ring, which can impart distinct chemical and biological properties. The combination of bromine and fluorine atoms can enhance its reactivity and binding affinity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C12H16BrFN2O2

Molecular Weight

319.17 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C12H16BrFN2O2/c1-7(16-11(17)18-12(2,3)4)10-9(14)5-8(13)6-15-10/h5-7H,1-4H3,(H,16,17)/t7-/m0/s1

InChI Key

HKXACTQRBSSCDB-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=N1)Br)F)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1=C(C=C(C=N1)Br)F)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.